N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE
Overview
Description
N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzyl group, and a sulfonylated pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the benzyl group, and the sulfonylation of the pyrrolidine ring. Common reagents used in these reactions include sulfur-containing compounds, benzyl halides, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: The compound could have therapeutic potential, particularly if it interacts with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N-benzyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: This compound has a similar benzyl and thiadiazole structure but differs in the sulfonylated pyrrolidine moiety.
N-benzyl-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamide: This compound also shares structural similarities but includes an ethoxyphenyl group instead of a phenyl group.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c31-24-16-21(19-10-5-2-6-11-19)17-30(24)36(33,34)22-13-7-12-20(15-22)25(32)27-26-29-28-23(35-26)14-18-8-3-1-4-9-18/h1-13,15,21H,14,16-17H2,(H,27,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBDFJUIKJOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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